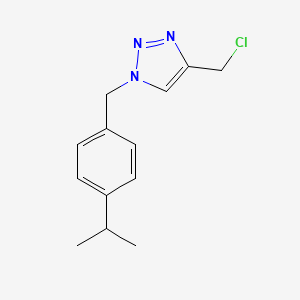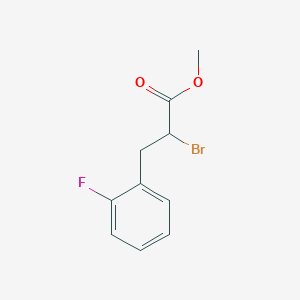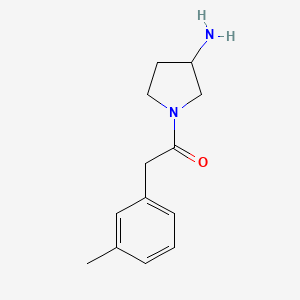![molecular formula C11H12ClN3 B1467412 4-(chloromethyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole CAS No. 1248170-74-2](/img/structure/B1467412.png)
4-(chloromethyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole
Descripción general
Descripción
The compound “4-(chloromethyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a chloromethyl group and a methylbenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, a chloromethyl group (-CH2Cl), and a methylbenzyl group (C6H4-CH2-CH3). The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloromethyl group, which is a good leaving group, and the triazole ring, which can act as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the substituents and the overall structure of the molecule. Properties such as solubility, melting point, and boiling point would need to be determined experimentally .Aplicaciones Científicas De Investigación
Energetic Materials Synthesis
Triazolyl-functionalized monocationic and diquaternary energetic salts have been prepared through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole. These salts exhibit good thermal stability and relatively high density, indicating potential applications in energetic materials (Wang, Gao, Ye, & Shreeve, 2007).
Intermolecular Interactions Study
The study of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles provides insights into the structural and energetic characteristics of these compounds. Such investigations can inform the design of materials and molecules with tailored properties (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Antimicrobial Activities
Some new 1,2,4-triazole derivatives have shown antimicrobial activities against various microorganisms, indicating their potential for developing new antimicrobial agents. These compounds were synthesized from reactions of ester ethoxycarbonylhydrazones with primary amines, demonstrating the chemical versatility of triazole derivatives in synthesizing biologically active compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Tuberculosis Inhibition
Derivatives of 4-methyl-4H-1,2,4-triazole-3-thiol have been evaluated for their antibacterial activity against various Mycobacterium species, including strains of tuberculosis. This research highlights the potential of triazole derivatives in developing treatments for bacterial infections, including tuberculosis (Wujec, Siwek, Swatko-Ossor, Mazur, & Rzączyńska, 2008).
Fluorescent Behavior and Molecular Modeling
Triazole derivatives have been synthesized with potential applications in fluorescent materials and molecular modeling studies. These compounds have shown high antibacterial, antifungal, and anti-inflammatory activities, indicating their versatility in both material science and biomedicine (El-Reedy & Soliman, 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(chloromethyl)-1-[(4-methylphenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-9-2-4-10(5-3-9)7-15-8-11(6-12)13-14-15/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAJIIOKQCWZEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467329.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1467330.png)
![{1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467331.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467335.png)



![1-[(3-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467342.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467344.png)
![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467346.png)
![1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467347.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1467350.png)
![[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467351.png)